Cas no 898425-48-4 (3-bromo-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methylpropyl)benzamide)

3-Bromo-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methylpropyl)benzamide is a brominated benzamide derivative featuring a sulfolane moiety and an isobutyl substituent. This compound is of interest in medicinal chemistry and pharmaceutical research due to its potential as a synthetic intermediate for biologically active molecules. The presence of the bromo substituent enhances reactivity for further functionalization, while the sulfolane group may contribute to improved solubility and metabolic stability. The isobutyl chain offers steric influence, potentially modulating binding affinity in target interactions. This structurally complex molecule is suited for applications in drug discovery, particularly in the development of enzyme inhibitors or receptor modulators. Its well-defined synthetic pathway ensures reproducibility for research use.
3-bromo-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methylpropyl)benzamide structure
898425-48-4 structure
Product Name:3-bromo-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methylpropyl)benzamide
CAS No:898425-48-4
MF:C15H20BrNO3S
MW:374.293202400208
CID:6025120
PubChem ID:17403756
Update Time:2025-05-20

3-bromo-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methylpropyl)benzamide Chemical and Physical Properties

Names and Identifiers

    • 3-bromo-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methylpropyl)benzamide
    • Benzamide, 3-bromo-N-(2-methylpropyl)-N-(tetrahydro-1,1-dioxido-3-thienyl)-
    • 3-bromo-N-(1,1-dioxothiolan-3-yl)-N-(2-methylpropyl)benzamide
    • 898425-48-4
    • AKOS024659288
    • Z26981698
    • F2545-0165
    • 3-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutylbenzamide
    • Inchi: 1S/C15H20BrNO3S/c1-11(2)9-17(14-6-7-21(19,20)10-14)15(18)12-4-3-5-13(16)8-12/h3-5,8,11,14H,6-7,9-10H2,1-2H3
    • InChI Key: GQBNTYHFAUINBW-UHFFFAOYSA-N
    • SMILES: C(N(CC(C)C)C1CCS(=O)(=O)C1)(=O)C1=CC=CC(Br)=C1

Computed Properties

  • Exact Mass: 373.03473g/mol
  • Monoisotopic Mass: 373.03473g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 4
  • Complexity: 472
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 62.8Ų

Experimental Properties

  • Density: 1.46±0.1 g/cm3(Predicted)
  • Boiling Point: 555.8±45.0 °C(Predicted)
  • pka: -2.28±0.20(Predicted)

3-bromo-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methylpropyl)benzamide Pricemore >>

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Additional information on 3-bromo-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methylpropyl)benzamide

Introduction to 3-bromo-N-(1,1-dioxo-1λ6-thiolan-3-yl)-N-(2-methylpropyl)benzamide (CAS No. 898425-48-4) and Its Emerging Applications in Chemical Biology

The compound 3-bromo-N-(1,1-dioxo-1λ6-thiolan-3-yl)-N-(2-methylpropyl)benzamide, identified by the CAS number 898425-48-4, represents a novel molecular entity with significant potential in the field of chemical biology. This benzamide derivative features a unique structural motif comprising a brominated benzamide core linked to a thiolanone scaffold, which has garnered attention due to its distinctive reactivity and biological relevance. The presence of both electrophilic and nucleophilic functional groups in its structure positions it as a versatile intermediate for further chemical modifications, making it a valuable tool in synthetic chemistry and drug discovery.

In recent years, the exploration of heterocyclic compounds has been a cornerstone of medicinal chemistry research, with thiolanones emerging as particularly promising scaffolds for developing bioactive molecules. The thiolanone ring system, characterized by its five-membered thiirane-like structure, exhibits remarkable stability and reactivity, enabling diverse functionalization strategies. The specific modification of 3-bromo-N-(1,1-dioxo-1λ6-thiolan-3-yl)-N-(2-methylpropyl)benzamide at the bromo and thiolanone positions has opened new avenues for investigating its pharmacological properties.

One of the most compelling aspects of this compound is its potential role in modulating enzyme activity. The benzamide moiety is well-documented for its ability to interact with biological targets such as proteases and kinases, often serving as a key pharmacophore in drug design. By incorporating a thiolanone group into the benzamide framework, researchers have created a molecule that can engage multiple binding sites simultaneously, potentially enhancing its therapeutic efficacy. Preliminary studies suggest that this compound may exhibit inhibitory effects on certain proteases, which are implicated in various pathological processes, including inflammation and cancer progression.

The bromo substituent on the benzene ring adds another layer of complexity to the compound's biological behavior. Bromine atoms are known to participate in various chemical reactions, including cross-coupling reactions and electrophilic aromatic substitution, which can be exploited for further derivatization. This feature makes 3-bromo-N-(1,1-dioxo-1λ6-thiolan-3-yl)-N-(2-methylpropyl)benzamide an attractive candidate for structure-based drug design, where precise control over molecular interactions is crucial.

Recent advances in computational chemistry have enabled the rapid screening of novel compounds like this one for their biological activity. Molecular docking simulations have been employed to predict how 3-bromo-N-(1,1-dioxo-1λ6-thiolan-3-yl)-N-(2-methylpropyl)benzamide might bind to target proteins. These studies have highlighted its potential as an inhibitor of cyclin-dependent kinases (CDKs), which are critical regulators of cell cycle progression. By disrupting CDK activity, this compound could offer a new therapeutic strategy for treating diseases associated with uncontrolled cell division.

Moreover, the thiolanone scaffold has shown promise in developing antimicrobial agents. The unique electronic properties of thiolanones allow them to interact with bacterial enzymes in ways that conventional antibiotics do not. This has led to interest in exploring derivatives like 3-bromo-N-(1,1-dioxo-1λ6-thiolan-3-yl)-N-(2-methylpropyl)benzamide as potential candidates for combating drug-resistant bacterial strains. Preliminary microbiological assays have indicated that certain analogs exhibit inhibitory effects on bacterial growth, suggesting that further optimization could yield potent antimicrobial agents.

The synthesis of this compound involves multi-step organic transformations that highlight the ingenuity of modern synthetic methodologies. Key steps include the bromination of a precursor benzamide followed by functionalization at the thiolanone ring. The use of palladium-catalyzed cross-coupling reactions has been particularly effective in introducing the desired substituents while maintaining high regioselectivity. These synthetic strategies not only demonstrate the compound's feasibility but also provide insights into general approaches for constructing complex heterocyclic systems.

As research continues to uncover new applications for 3-bromo-N-(1,1-dioxo-1λ6-thiolan-3-yl)-N-(2-methylpropyl)benzamide, collaborations between synthetic chemists and biologists are becoming increasingly important. Such interdisciplinary efforts aim to bridge the gap between molecular design and biological function, ultimately leading to more effective therapeutic interventions. The compound's unique structural features make it a compelling subject for further investigation into its mechanism of action and potential clinical applications.

In conclusion, 3-bromo-N-(1,1-dioxo-1λ6-thiolan-3-yl)-N-(2-methylpropyl)benzamide (CAS No. 898425-48-4) stands out as a promising molecular entity with diverse biological activities and synthetic utility. Its combination of structural elements—such as the benzamide core, bromine substituent, and thiolanone scaffold—positions it as a valuable asset in chemical biology research. Continued exploration into its pharmacological properties and synthetic derivatives holds great promise for advancing our understanding of disease mechanisms and developing novel therapeutic strategies.

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